molecular formula C20H23NO4 B11436193 6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11436193
M. Wt: 341.4 g/mol
InChI Key: JIPDAVPTZQHJIS-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a phenyl ring with a propan-2-yloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and propan-2-yloxy groups on the quinoline core makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(3-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-6-13(8-14)15-10-20(22)21-17-11-19(24-4)18(23-3)9-16(15)17/h5-9,11-12,15H,10H2,1-4H3,(H,21,22)

InChI Key

JIPDAVPTZQHJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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